Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered interest in various fields of research due to its potential applications. The synthesis and transformation of related compounds have been explored to enhance their utility in different domains, such as medicinal chemistry and agriculture. This analysis aims to delve into the synthesis mechanisms and applications of this compound and its derivatives, as reported in recent scientific literature.
The derivatives of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate have shown promise in various applications. For example, the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has led to the formation of compounds with weak antibacterial activity2. This suggests potential uses in the development of new antibacterial agents. Additionally, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of the insecticide chlorantraniliprole, indicating its significance in the agricultural sector3. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has also been determined, which could provide insights into the design of novel compounds with specific properties5.
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate is synthesized from carboxylic acids and arylamidoximes using ethyl chloroformate as a coupling agent. It falls under the category of heterocyclic compounds and specifically belongs to the oxadiazole family, which is known for various pharmacological properties including antimicrobial and anti-inflammatory activities .
The synthesis of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can be achieved through several methods. A notable approach involves a one-pot synthesis strategy that combines carboxylic acids with arylamidoximes in the presence of ethyl chloroformate. This method has been recognized for its efficiency and ability to produce high yields while minimizing the use of solvents and reagents.
The molecular structure of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate consists of an oxadiazole ring substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with an ethoxycarbonyl group. The molecular formula can be represented as .
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are valuable for further functionalization and modification of the compound for enhanced biological activity .
The mechanism of action of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring may act as a bioisostere for carboxylic acids or amides, allowing it to mimic natural substrates.
Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways . The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
Key physical and chemical properties of ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate include:
These properties are crucial for determining the compound's suitability for various applications in pharmaceuticals and materials science .
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several promising applications:
Research continues into optimizing its synthesis and exploring new applications within these fields .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "azoxime" or "furo[ab]diazole" [2] [7]. Despite its early discovery, significant pharmacological interest emerged nearly eight decades later when its photochemical rearrangement properties were documented in the 1960s [2]. The first therapeutic application materialized with Oxolamine, introduced as a cough suppressant in the mid-20th century, validating the scaffold’s biological relevance [2] [7]. Subsequent decades witnessed accelerated exploration, culminating in FDA-approved drugs such as the antiviral Pleconaril, the muscular dystrophy therapeutic Ataluren, and the anxiolytic Fasiplon [2] [4].
Natural product discoveries further stimulated research. In 2011, Phidianidine A and B—cytotoxic 1,2,4-oxadiazole-containing indole alkaloids—were isolated from the sea slug Phidiana militaris [2] [7]. Similarly, quisqualic acid, identified in Quisqualis indica seeds, demonstrated potent activity against metabotropic glutamate receptors, highlighting the scaffold’s presence in biologically active natural products [2]. The 21st century has seen a doubling in scientific publications on 1,2,4-oxadiazoles, reflecting their entrenched role in targeting neurodegenerative diseases, oncology, and antimicrobial therapy [2] [7].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | First chemical characterization |
1960s | Oxolamine (First-In-Class drug) | Validated therapeutic application (cough suppressant) |
2011 | Isolation of Phidianidines A & B | Demonstrated natural occurrence and bioactivity |
2000–2020 | Pleconaril, Ataluren, Fasiplon approvals | Expanded clinical applications |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functional groups, addressing inherent instability issues while preserving pharmacodynamic profiles [2] [3] [4]. This bioisosteric equivalence arises from:
Pharmacologically, this scaffold demonstrates multifunctional bioactivity. In Alzheimer’s disease research, 3,5-disubstituted-1,2,4-oxadiazoles act as acetylcholinesterase inhibitors (e.g., compounds with IC₅₀ values ≤ 0.079 µM, surpassing donepezil) and monoamine oxidase-B inhibitors [4]. Antiparasitic applications are emerging, with derivatives like Ox1 exhibiting leishmanicidal activity through Leishmania infantum CYP51 enzyme inhibition [9]. The scaffold’s versatility is further evidenced in anticancer, anti-inflammatory, and antimicrobial agents, often leveraging its capacity to engage diverse biological targets via hydrogen bonding and π-π stacking [2] [7] [9].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Traditional Functional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Enhanced metabolic half-life |
Dipole Moment | ~1.5–1.8 Debye | ~3.5 Debye | Improved target binding affinity |
Hydrogen-Bond Acceptors | 1–2 | 2–3 | Versatile interactions with enzymes |
Synthetic Modularity | Moderate | High (3-/5-position decoration) | Facilitates SAR optimization |
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS# 163719-69-5) is a prototypical 3,5-disubstituted-1,2,4-oxadiazole derivative. Its molecular structure integrates three key components:
Table 3: Physicochemical Properties of Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₉ClN₂O₃ | [1] [5] |
Molecular Weight | 252.65 g/mol | [1] |
SMILES | O=C(C1=NC(C2=CC=C(Cl)C=C2)=NO1)OCC | [1] [5] |
InChI Key | DNTKXLXLDDGVOB-UHFFFAOYSA-N | [5] |
Boiling Point | Not available | [1] |
Storage Stability | Sealed, dry, 2–8°C | [1] |
Spectroscopic signatures confirm its structure:
The electronic distribution is polarized: the C5-ethoxycarbonyl group withdraws electrons, while the C3-aryl ring delocalizes partial negative charge. This asymmetry facilitates interactions with biological targets, as evidenced by molecular docking studies showing affinity for acetylcholinesterase’s peripheral anionic site [4] [9]. The chlorine atom’s position (para) optimizes steric compatibility in enzyme active sites, contributing to structure-activity relationships (SAR) in drug design [4] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7